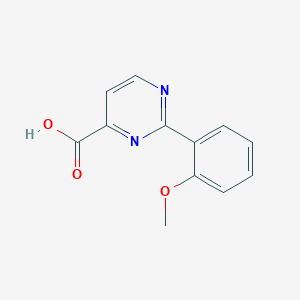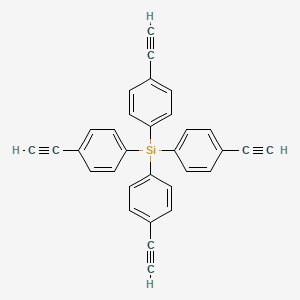
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C12H10N2O3 It features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with a suitable pyrimidine derivative. One common method is the Biginelli reaction, which involves the cyclocondensation of 2-methoxybenzaldehyde, urea, and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 2-(2-methoxyphenyl)pyrimidine-4-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation or apoptosis.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes like kinases, which play a crucial role in cell signaling pathways.
Receptors: It may interact with specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
2-(2-Methylphenyl)pyrimidine-4-carboxylic acid: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid: The substitution of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-8(10)11-13-7-6-9(14-11)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
QLWVFNUBYAHDIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)






